4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
Overview
Description
. This compound is known for its high thermal stability and resistance to aqueous hydrolysis, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride is organic compounds that are susceptible to fluorination . This compound acts as a deoxofluorinating agent, meaning it introduces a fluorine atom into the target molecule .
Mode of Action
This compound interacts with its targets through a process called deoxofluorination . This process involves the replacement of a hydroxyl group (OH) in the target molecule with a fluorine atom, resulting in the formation of a carbon-fluorine bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific target molecules. The introduction of a fluorine atom can significantly alter the properties of the target molecule, potentially affecting its reactivity, stability, and interactions with other molecules .
Result of Action
The introduction of a fluorine atom into a target molecule can have a variety of effects at the molecular and cellular levels. For example, fluorination can increase the stability of a molecule, alter its reactivity, or modulate its interactions with other molecules .
Action Environment
The action of this compound is influenced by various environmental factors. Notably, this compound is thermally stable and shows high stability on contact with water . This makes it a versatile deoxofluorinating agent that can be used in a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride typically involves the reaction of 4-tert-butyl-2,6-dimethylphenol with sulfur trifluoride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagent.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is primarily used as a deoxofluorinating agent. It facilitates the replacement of hydroxyl groups with fluorine atoms in organic compounds. It can also be used in various substitution reactions to introduce fluorine into different molecular frameworks.
Common Reagents and Conditions: The reactions involving this compound are typically carried out in anhydrous solvents such as dichloromethane or acetonitrile. Common reagents include various organic substrates containing hydroxyl groups that are to be fluorinated.
Major Products Formed: The major products formed from these reactions are fluorinated organic compounds, which are often used in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: In organic chemistry, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is used to synthesize fluorinated intermediates and final products. These fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.
Biology: Fluorinated compounds synthesized using this reagent are used in biological research to study the effects of fluorine substitution on biological molecules and processes.
Medicine: In medicinal chemistry, fluorinated compounds are important for the development of new drugs
Industry: In the materials industry, fluorinated compounds are used to create advanced materials with unique properties, such as increased resistance to heat and chemicals.
Comparison with Similar Compounds
Diethylaminosulfur trifluoride (DAST)
Perfluoro-1-butanesulfonyl fluoride
Triethylamine trishydrofluoride
Uniqueness: 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is unique in its high thermal stability and resistance to aqueous hydrolysis, making it a superior alternative to DAST in many applications. Its bulky tert-butyl group also provides steric hindrance, which can influence the selectivity of the fluorination reactions.
Properties
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)-trifluoro-λ4-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQPEYVMHATOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(F)(F)F)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657802 | |
Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947725-04-4 | |
Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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